ML192 vs. ML193: Chemotype-Specific GPR55 Antagonist Potency Comparison
ML192 demonstrates an IC50 of 0.702 μM (702 nM) for GPR55 antagonism, compared to ML193 which exhibits an IC50 of 0.221 μM (221 nM) in comparable β-arrestin recruitment assays [1]. Both compounds were identified from the same high-throughput screening campaign of approximately 300,000 compounds and represent distinct chemical scaffolds: ML192 is a thienopyrimidine derivative, whereas ML193 is a quinoline aryl sulfonamide [1]. The 3.2-fold difference in potency between these two validated probes enables researchers to select the appropriate tool based on required assay sensitivity and chemotype preference for orthogonal target engagement confirmation.
| Evidence Dimension | GPR55 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 0.702 μM (702 nM) [n=2] |
| Comparator Or Baseline | ML193: 0.221 μM (221 nM) |
| Quantified Difference | ML193 is approximately 3.2-fold more potent than ML192 |
| Conditions | β-arrestin recruitment assay; CHO cells overexpressing human GPR55; mean of at least three experiments |
Why This Matters
Selecting between ML192 and ML193 allows researchers to match antagonist potency to experimental requirements, with ML192 providing a moderately potent tool suitable for applications where maximal receptor blockade may obscure nuanced signaling outputs.
- [1] Heynen-Genel S, et al. Screening for Selective Ligands for GPR55: Antagonists. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2010. NBK66153. View Source
